molecular formula C18H22N2O3 B2374679 N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide CAS No. 868223-66-9

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No.: B2374679
CAS No.: 868223-66-9
M. Wt: 314.385
InChI Key: HLZNNRVLHLBZJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 1-acetamide-5-methoxy-2-oxindoles as 5-Ht7 receptor ligands . Another study reported the use of a novel catalyst based on the immobilization of palladium onto magnetic Fucus Vesiculosus extract for the synthesis of N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives .

Scientific Research Applications

Structural Aspects and Properties

Research on similar isoquinoline derivatives has explored their structural characteristics and interactions with various compounds. For example, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing how these compounds interact with acids and other agents to form gels or crystalline solids. These findings have implications for the development of new materials with specific physical properties (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Chemical Reactions

Several studies have focused on the synthesis routes and reactions of compounds structurally related to N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide. For instance, King (2007) described a high-yielding cyclisation process for the synthesis of related compounds, which may be applied to improve the synthesis efficiency of this compound and its analogs (F. King, 2007).

Pharmacological Potential

The search for novel therapeutic agents has led to the investigation of isoquinoline derivatives for their potential medical applications. Nagarajan et al. (2006) synthesized derivatives with nitrogen heterocycles appended to the lactam side chain, evaluating them for topoisomerase I inhibition and cytotoxicity against human cancer cell lines. This research highlights the potential of such compounds, including this compound, in developing new anticancer agents (M. Nagarajan et al., 2006).

Metabolic Studies

The metabolism and interaction of chloroacetamide herbicides and their derivatives in human and rat liver microsomes have been extensively studied, providing insights into the metabolic pathways and potential toxicological profiles of similar compounds (S. Coleman et al., 2000).

Properties

IUPAC Name

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-16-9-5-8-15-14(16)10-11-20(18(15)22)12-17(21)19-13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZNNRVLHLBZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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